molecular formula C23H25NO6S B2748548 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide CAS No. 946298-35-7

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2748548
CAS No.: 946298-35-7
M. Wt: 443.51
InChI Key: FBVCYLQBURKELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that features a furan ring, a sulfonyl group, and a propanamide moiety

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Coupling reactions: The furan and sulfonyl intermediates can be coupled with the propanamide moiety using coupling agents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the sulfonyl group might yield sulfides.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide: Lacks the sulfonyl group.

    N-(2-(furan-2-yl)-2-((4-hydroxyphenyl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide: Has a hydroxy group instead of a methoxy group.

Uniqueness

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide is unique due to the presence of both the furan ring and the sulfonyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-28-18-8-5-17(6-9-18)7-14-23(25)24-16-22(21-4-3-15-30-21)31(26,27)20-12-10-19(29-2)11-13-20/h3-6,8-13,15,22H,7,14,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVCYLQBURKELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.